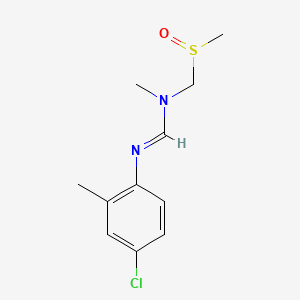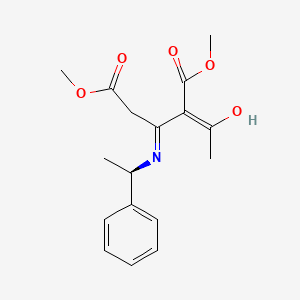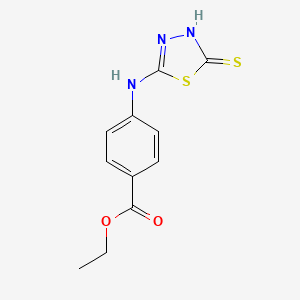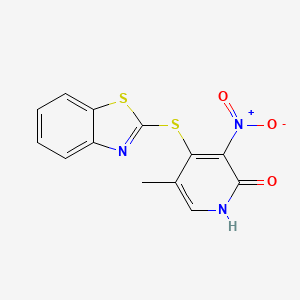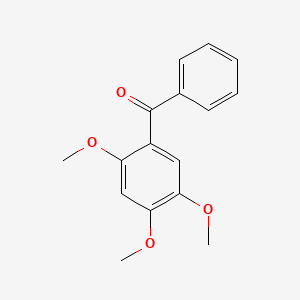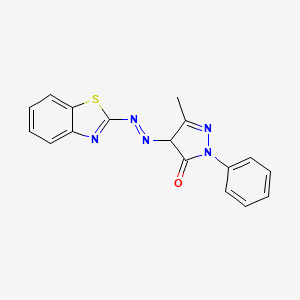![molecular formula C10H13Cl3Si B12672308 Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane CAS No. 93776-57-9](/img/structure/B12672308.png)
Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane is an organosilicon compound with the molecular formula C10H13Cl3Si. This compound is characterized by the presence of a silicon atom bonded to two chlorine atoms, a methyl group, and a phenyl group substituted with a chloromethyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane can be synthesized through the reaction of 1-[(chloromethyl)phenyl]ethylsilane with chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective chlorination of the silicon atom.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and subjected to chlorination. The process is optimized to achieve high yields and purity of the final product. The reaction mixture is then purified through distillation or other separation techniques to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the silicon can be substituted with other nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: The compound can react with water to form silanols and hydrochloric acid.
Oxidation: Under certain conditions, the compound can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran or dichloromethane.
Hydrolysis: Water or aqueous solutions are used as reagents. The reaction can be catalyzed by acids or bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted silanes.
Hydrolysis: The major products are silanols and hydrochloric acid.
Oxidation: The major products are silanols or siloxanes, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. It is also used in the preparation of functionalized silanes and siloxanes.
Biology: The compound is used in the modification of biomolecules and surfaces for biological studies.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane involves the reactivity of the silicon-chlorine bonds These bonds can undergo nucleophilic substitution reactions, leading to the formation of new silicon-containing compounds
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloromethylsilane: Similar in structure but lacks the phenyl and chloromethyl groups.
Chloromethylsilane: Contains a single chlorine atom bonded to silicon.
Phenylmethylsilane: Contains a phenyl group bonded to silicon but lacks the chlorine atoms.
Uniqueness
Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane is unique due to the presence of both phenyl and chloromethyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
93776-57-9 |
|---|---|
Molekularformel |
C10H13Cl3Si |
Molekulargewicht |
267.6 g/mol |
IUPAC-Name |
dichloro-[1-[2-(chloromethyl)phenyl]ethyl]-methylsilane |
InChI |
InChI=1S/C10H13Cl3Si/c1-8(14(2,12)13)10-6-4-3-5-9(10)7-11/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
IWHBKJVHCLBSEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1CCl)[Si](C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


